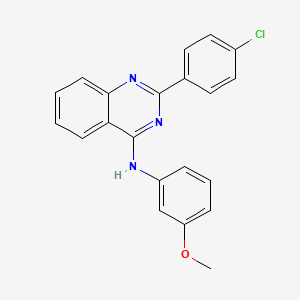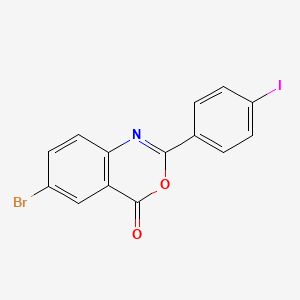![molecular formula C20H20N4O5S2 B11635382 3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C21H18N4O5S2 , is a fascinating member of the thiazolidinone family. Its structure combines a pyrido[1,2-a]pyrimidine core with a thiazolidinone moiety. Let’s explore its properties and applications.
準備方法
合成経路:: この化合物の合成にはいくつかのステップが関与します。一般的な経路の1つは、ピリド[1,2-a]ピリミジン誘導体とチアゾリジノン前駆体の縮合が含まれます。反応は通常、穏やかな条件下で行われ、目的の生成物の生成をもたらします。
工業生産:: 工業規模での生産方法は広く文書化されていませんが、研究者や初期の発見化学者は、希少でユニークな化学物質の収集の一環として、この化合物を利用できます。 この製品の分析データは限られている可能性があり、購入者はその同一性と純度を確認する必要があります。
化学反応の分析
反応性::
酸化と還元: この化合物は酸化還元反応を起こし、官能基の修飾につながる可能性があります。
置換: ピリド[1,2-a]ピリミジン環の置換基は置換され、その特性に影響を与えます。
チアゾリジノン環の開環: チアゾリジノン環は、特定の条件下で開環する可能性があります。
塩化チオニル (SOCl2): 塩素化反応に使用されます。
ヒドラジン水和物 (N2H4·H2O): ヒドラジノリシスに関与します。
塩基触媒加水分解: エステル結合を切断するため。
主な生成物:: 形成される特定の生成物は、反応条件と置換基によって異なります。 これらには、官能基または環構造が変化した誘導体が含まれます。
科学的研究の応用
化学::
医薬品化学: 研究者は、この化合物の誘導体を、潜在的な薬物開発のために研究しています。
触媒: その触媒特性を調査しています。
抗がん活性: 一部の誘導体は、有望な抗がん効果を示しています。
酵素阻害: 特定の酵素に対するその影響を研究しています。
材料科学:
作用機序
この化合物は、特定の分子標的に作用し、細胞プロセスに影響を与えると考えられています。その正確なメカニズムを解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
直接のアナログは見つかりませんでしたが、ピリド[1,2-a]ピリミジンとチアゾリジノン部分のユニークな組み合わせにより、この化合物は際立っています。研究者は、比較研究のために関連する化合物を探求するかもしれません。
特性
分子式 |
C20H20N4O5S2 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
3-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H20N4O5S2/c1-12-2-3-15-21-17(22-6-8-29-9-7-22)13(18(27)24(15)11-12)10-14-19(28)23(20(30)31-14)5-4-16(25)26/h2-3,10-11H,4-9H2,1H3,(H,25,26)/b14-10- |
InChIキー |
AJODXRQJSVMLSY-UVTDQMKNSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N4CCOCC4)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N4CCOCC4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)



![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)



![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
